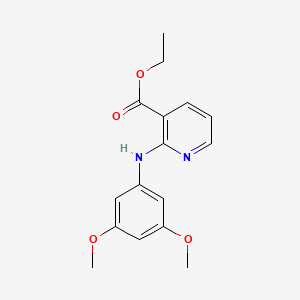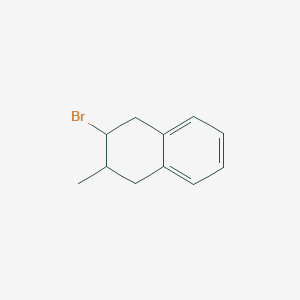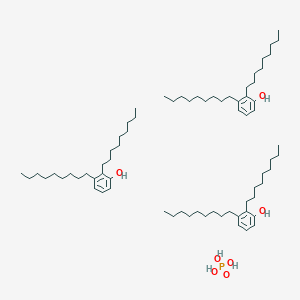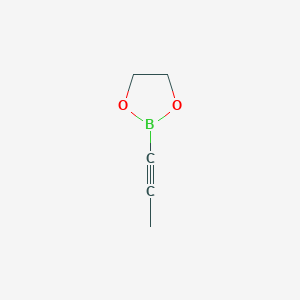![molecular formula C24H28O3 B12523101 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one CAS No. 828913-49-1](/img/structure/B12523101.png)
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one is an organic compound with a complex structure that includes both alkyne and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzylic halides and alkynes in a series of coupling reactions. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne and ketone groups can participate in various biochemical pathways, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-amine: Similar structure but with an amine group instead of a ketone.
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-thiol: Similar structure but with a thiol group instead of a ketone.
Uniqueness
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one is unique due to the presence of both alkyne and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Número CAS |
828913-49-1 |
|---|---|
Fórmula molecular |
C24H28O3 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
4,4-bis(phenylmethoxymethyl)oct-6-yn-2-one |
InChI |
InChI=1S/C24H28O3/c1-3-4-15-24(16-21(2)25,19-26-17-22-11-7-5-8-12-22)20-27-18-23-13-9-6-10-14-23/h5-14H,15-20H2,1-2H3 |
Clave InChI |
BFPBRWJHKBPHKE-UHFFFAOYSA-N |
SMILES canónico |
CC#CCC(CC(=O)C)(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)




![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)



